N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-11-12-6-9-15(17-10-12)13-7-8-13/h1-2,6,9-10,13-14H,3-5,7-8,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVYCMDVXTZDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohex-3-ene-1-carboxylic Acid Derivatives
Cyclohex-3-ene-1-carboxylic acid serves as the acylating agent. Its synthesis typically involves Diels-Alder reactions between conjugated dienes and acryloyl chloride, followed by hydrolysis. Alternative routes include catalytic hydrogenation of aromatic precursors or ring-opening metathesis of norbornene derivatives.
(6-Cyclopropylpyridin-3-yl)methanamine Synthesis
This amine component requires:
- Pyridine Core Functionalization : Introduction of a cyclopropyl group at the 6-position of pyridine.
- Methylamine Installation : Conversion of the 3-position into a methylamine group.
Key challenges include regioselective cyclopropanation and avoiding over-reduction of the pyridine ring.
Synthetic Routes to (6-Cyclopropylpyridin-3-yl)methanamine
Cyclopropanation of 6-Bromo-3-pyridinemethanol
A three-step sequence starting from 6-bromo-3-pyridinemethanol:
- Mitsunobu Reaction : Conversion of the alcohol to a phthalimide-protected amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Suzuki-Miyaura Coupling : Reaction with cyclopropylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C).
- Deprotection : Hydrazinolysis to free the primary amine.
Optimized Conditions :
Direct Cyclopropanation via Photocatalysis
Recent advances utilize visible-light-mediated [2+1] cycloaddition between 6-vinylpyridine derivatives and dichloromethane. This method avoids transition metals but requires careful control of irradiation time (12–18 h) to prevent over-cyclopropanation.
Amide Bond Formation Strategies
Coupling cyclohex-3-ene-1-carboxylic acid with (6-cyclopropylpyridin-3-yl)methanamine employs three primary methods:
Schlenk-Type Acylation
Activation of the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in anhydrous dichloromethane (DCM) at 0–5°C.
Typical Protocol :
- Add SOCl₂ (1.2 eq) dropwise to cyclohex-3-ene-1-carboxylic acid in DCM (0°C, 1 h).
- Remove excess SOCl₂ under reduced pressure.
- Add amine (1.1 eq) in DCM, stir at room temperature for 4 h.
- Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica chromatography.
Carbodiimide-Mediated Coupling
Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
Advantages :
- Mild conditions (0–25°C).
- Minimal racemization.
Limitations :
- Requires strict stoichiometric control to avoid side reactions.
Enzymatic Aminolysis
Lipase-catalyzed reaction in non-polar solvents (e.g., toluene) at 40°C. While environmentally friendly, this method shows lower efficiency (52–60% yield) and longer reaction times (48–72 h).
Critical Process Parameters and Optimization
Solvent Effects on Amide Yield
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 89 | 4 |
| THF | 7.52 | 81 | 6 |
| DMF | 36.7 | 68 | 3 |
| Toluene | 2.38 | 59 | 8 |
Polar aprotic solvents like DMF accelerate reactions but promote side reactions, while DCM balances reactivity and selectivity.
Temperature Profile for Acid Chloride Formation
| Temperature (°C) | SOCl₂ Equivalents | Purity (%) |
|---|---|---|
| 0 | 1.2 | 98.2 |
| 25 | 1.5 | 95.7 |
| 40 | 2.0 | 89.3 |
Lower temperatures minimize decomposition of the acid chloride intermediate.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O):
Scale-Up Considerations and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 6-Bromo-3-pyridinemethanol | 1,200 |
| Cyclopropylboronic acid | 850 |
| Pd(PPh₃)₄ | 12,000 |
| EDC/HOBt | 3,500 |
Catalyst recycling and solvent recovery reduce costs by 18–22% in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or cyclohexene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]methylamine
- N-[(6-chloropyridin-3-yl)methyl]-N-methylacetimidamide
Uniqueness
N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the cyclohexene ring. These features can impart distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Q & A
Q. What are the established synthetic routes for N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Cyclohexene ring formation : Cyclization reactions (e.g., Diels-Alder or acid-catalyzed cyclization) to construct the cyclohex-3-ene moiety.
- Amide coupling : Reacting the cyclohexene carboxylic acid derivative with a pyridine-containing amine (e.g., 6-cyclopropylpyridin-3-ylmethanamine) using coupling agents like EDC/HOBt.
- Functional group transformations : Protecting/deprotecting steps for intermediates, as seen in analogous carboxamide syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
| Technique | Application | Example Data |
|---|---|---|
| NMR | Structural confirmation | NMR (DMSO-): δ 0.51–0.73 (cyclopropyl protons), 2.76–2.81 (methylene protons) |
| ESI-MS | Molecular weight verification | ESIMS : 352.2 (M+1) |
| HPLC | Purity assessment | ≥95% purity under optimized chromatographic conditions |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires systematic variation of parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) for amide coupling steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
- Catalysts : Use of DMAP or Pd-based catalysts for regioselective cyclopropane functionalization.
- Design of Experiments (DoE) : Statistical modeling to identify optimal parameter combinations, as applied in flow-chemistry frameworks .
Q. What computational strategies predict biological interactions of this compound?
- Molecular docking : Screen against target proteins (e.g., neurological disorder-related enzymes) using software like AutoDock or Schrödinger.
- QSAR modeling : Correlate structural features (e.g., cyclohexene ring strain, pyridine substituents) with activity.
- Spectroscopic simulations : Compare computed IR/NMR spectra with experimental data to validate conformers .
Q. How can contradictory spectroscopic data be resolved during characterization?
Discrepancies in NMR or mass spectra may arise from:
- Tautomerism : Cyclohexene ring puckering or amide rotamers.
- Impurity interference : Use preparative HPLC to isolate pure fractions.
- Isotopic patterns : Verify satellite peaks in ESI-MS to rule out adducts .
Q. What biological targets are plausible for this compound based on structural analogs?
Analogous cyclohexene carboxamides exhibit activity in:
- Neurological disorders : Modulation of acetylcholinesterase or NMDA receptors (e.g., Alzheimer’s disease targets) .
- Enzyme inhibition : Thienopyrimidinone derivatives show binding to kinases or proteases .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should assess:
- Temperature : Accelerated degradation at 40°C vs. 4°C.
- Light exposure : UV-Vis monitoring of photodegradation.
- Solvent systems : Stability in DMSO vs. aqueous buffers (pH 7.4).
Reference protocols from thieno[3,2-d]pyrimidine analogs suggest lyophilization for long-term storage .
Q. What strategies differentiate this compound from structural analogs in SAR studies?
- Substituent variation : Compare cyclopropyl (vs. methyl or halogen) on pyridine.
- Ring conformation : Impact of cyclohexene unsaturation vs. saturated cyclohexane.
- Bioisosteric replacement : Replace pyridine with thiazole to assess activity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
